8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid synthesis pathway
8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid synthesis pathway
An In-depth Technical Guide to the Synthesis of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid
Executive Summary
8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is a complex naphthalene derivative primarily utilized as an intermediate in the synthesis of specialized dyes, such as C.I. Sulphur Blue 15.[1] Its molecular architecture, featuring a diarylamine linkage and multiple functional groups on a naphthalene core, necessitates a multi-step, regioselective synthetic strategy. This guide details a proposed, robust pathway for its synthesis, designed for researchers and professionals in chemical and drug development. The pathway proceeds through three core transformations: (1) a controlled dinitration of naphthalene-2-sulfonic acid, (2) a subsequent catalytic hydrogenation to form a key diamine intermediate, and (3) a regioselective Buchwald-Hartwig C-N cross-coupling reaction. This final step is critical, leveraging modern palladium catalysis to selectively form the pivotal diarylamine bond, a transformation that is often challenging using classical methods. Each step is elucidated with mechanistic insights, detailed protocols, and supporting literature to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The synthesis is designed as a three-step linear sequence starting from the commercially available naphthalene-2-sulfonic acid. The core principle is the installation of functional groups at the C5 and C8 positions, which are then converted to the required amino moieties. The final and most crucial step involves the selective arylation of the C5-amino group, exploiting the differential steric and electronic environments of the two amino groups in the diamine intermediate.
Caption: Proposed three-step synthesis pathway.
Part 1: Synthesis of 5,8-Dinitronaphthalene-2-sulfonic acid
Scientific Rationale
The initial step involves the electrophilic aromatic substitution (nitration) of naphthalene-2-sulfonic acid. The sulfonic acid group is a deactivating, meta-directing group. However, in the naphthalene ring system, substitution is heavily favored on the alternate ring. The first nitration preferentially occurs at the C5 and C8 positions (alpha positions), which are the most activated for electrophilic attack. By using a strong nitrating mixture (a combination of nitric and sulfuric acid) and controlling the temperature, dinitration can be achieved to yield the desired 5,8-dinitro isomer.[2][3] Sulfuric acid serves both as a solvent and as a proton source to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 150 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add naphthalene-2-sulfonic acid (0.2 mol, 41.6 g) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare the nitrating mixture by carefully adding 66% nitric acid (0.44 mol, 42.0 mL) to 50 mL of concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath.
-
Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the solution of the sulfonic acid over 2 hours. Critically maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 3 hours.
-
Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The 5,8-dinitronaphthalene-2-sulfonic acid will precipitate as a yellowish solid.
-
Purification: Filter the crude product using a Büchner funnel and wash thoroughly with 200 mL of cold, saturated sodium chloride solution to remove residual acids. Dry the product under vacuum at 60 °C.
Part 2: Synthesis of 5,8-Diaminonaphthalene-2-sulfonic acid
Scientific Rationale
The conversion of the dinitro compound to the corresponding diamine is a critical reduction step. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the production of water as the only byproduct.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups. The reaction is carried out under a positive pressure of hydrogen gas in a polar solvent, such as water or ethanol, to ensure solubility of the sulfonic acid salt.
Experimental Protocol
-
Reaction Setup: In a 1 L hydrogenation vessel (Parr apparatus), combine the 5,8-dinitronaphthalene-2-sulfonic acid (0.1 mol, 29.8 g), 400 mL of distilled water, and 5 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet).
-
Basification: Add 2M sodium hydroxide solution dropwise until the starting material is fully dissolved and the pH is approximately 7.5-8.0.
-
Hydrogenation: Seal the vessel, purge it three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Heat the mixture to 60 °C and stir vigorously (800-1000 RPM) to ensure efficient gas-liquid-solid mixing. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.
-
Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with 50 mL of warm distilled water.
-
Isolation: Acidify the filtrate with 2M hydrochloric acid to a pH of ~3.0. The 5,8-diaminonaphthalene-2-sulfonic acid will precipitate. Cool the mixture in an ice bath for 1 hour, filter the solid, wash with a small amount of cold water, and dry under vacuum.[5]
Part 3: Regioselective Buchwald-Hartwig Amination
Scientific Rationale
This final step is the most complex and involves the formation of the key C-N diarylamine bond. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[6] In this proposed synthesis, we leverage the differential reactivity of the two amino groups on the 5,8-diaminonaphthalene-2-sulfonic acid intermediate.
The C8-amino group is in a peri position, sterically hindered by the hydrogen at C1 and electronically influenced by the adjacent sulfonic acid group. In contrast, the C5-amino group is significantly more sterically accessible. This steric difference is the primary basis for achieving regioselective mono-arylation at the C5 position. The reaction couples the diamine with 4-bromophenol. The choice of a bulky phosphine ligand is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination/deprotonation, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.0015 mol, 1.37 g), XPhos (a bulky phosphine ligand, 0.0036 mol, 1.72 g), and sodium tert-butoxide (a strong, non-nucleophilic base, 0.14 mol, 13.5 g).
-
Reagent Addition: Add 5,8-diaminonaphthalene-2-sulfonic acid (0.1 mol, 23.8 g) and 4-bromophenol (0.11 mol, 19.0 g).
-
Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add 200 mL of anhydrous, degassed toluene via cannula.
-
Reaction: Heat the mixture in an oil bath to 110 °C with vigorous stirring under a positive pressure of argon. Monitor the reaction by TLC or LC-MS. The reaction is expected to be complete in 12-18 hours.
-
Quenching & Work-up: Cool the reaction to room temperature. Carefully add 200 mL of water. Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL). The product, being a salt, will remain in the aqueous layer. Separate the layers and wash the organic layer with 50 mL of water.
-
Purification: Combine the aqueous layers. Acidify slowly with 2M HCl to a pH of ~4. The target compound will precipitate. Cool in an ice bath, filter the solid, wash with a small amount of cold water, followed by a wash with diethyl ether to remove any residual organic impurities. Dry the final product under vacuum.
Data Summary
The following table summarizes the key parameters and expected outcomes for the proposed synthesis. Yields are estimates based on analogous reactions reported in the literature and should be optimized at the laboratory scale.
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Est. Yield (%) |
| 1 | Dinitration | HNO₃, H₂SO₄ | 5-10 | 5 | 75-85 |
| 2 | Hydrogenation | H₂ (50 psi), 10% Pd/C | 60 | 4-6 | 90-95 |
| 3 | Buchwald-Hartwig | 4-Bromophenol, Pd₂(dba)₃, XPhos | 110 | 12-18 | 65-75 |
References
-
ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Guernon, J., et al. (2008). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Letters in Organic Chemistry. Available at: [Link]
- Google Patents. (1979). US4163752A - Process for the preparation of aminonaphthalenesulphonic acids.
- Google Patents. (1966). US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine.
-
Dyechem. (2013). 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
- Google Patents. (1985). US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids.
-
NIH. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Available at: [Link]
- Google Patents. (1980). EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids.
-
PubChem. (n.d.). 2-naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-. Available at: [Link]
Sources
- 1. 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid [dyestuffintermediates.com]
- 2. US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids - Google Patents [patents.google.com]
- 3. EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents [patents.google.com]
- 4. US4163752A - Process for the preparation of aminonaphthalenesulphonic acids - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
